molecular formula C17H15N5O2S B2843683 2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide CAS No. 1327558-22-4

2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2843683
CAS No.: 1327558-22-4
M. Wt: 353.4
InChI Key: IOFFPPJYBLBCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide is a synthetic compound of high interest in medicinal chemistry research, incorporating a benzamide core linked to a thiazole ring bearing a pyridinylamino moiety. This structure combines several pharmacophores known for contributing to significant biological activity. The thiazole ring is a versatile heterocycle frequently found in molecules with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . Specifically, thiazole derivatives have been investigated as inhibitors of key enzymes like lipoxygenase (LOX) , which plays a confirmed role in the pathogenesis of neoplastic diseases including colorectal, skin, pancreatic, and renal cancers . The presence of the pyridine ring further enhances the molecule's potential to engage in diverse molecular interactions, often contributing to a compound's ability to modulate enzyme function or receptor signaling . Researchers can explore this compound as a potential enzyme inhibitor or as a candidate in oncology-focused drug discovery programs. Its complex structure makes it a valuable intermediate for synthesizing more specialized chemical entities. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c18-16(24)12-5-1-2-6-13(12)21-15(23)9-11-10-25-17(20-11)22-14-7-3-4-8-19-14/h1-8,10H,9H2,(H2,18,24)(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFFPPJYBLBCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of α-Halo Ketones with Thioureas

A key intermediate, 2-(pyridin-2-ylamino)thiazol-4-ylacetic acid , is prepared by cyclizing α-bromoacetophenone derivatives with N-pyridin-2-ylthiourea:

$$
\text{BrCH}2\text{COAr} + \text{H}2\text{NCS-NH(C}5\text{H}4\text{N)} \rightarrow \text{Thiazole intermediate} + \text{HBr}
$$

Conditions :

  • Solvent: Ethanol or THF
  • Catalyst: Triethylamine (TEA) or pyridine
  • Temperature: 60–80°C, 4–6 hours
  • Yield: 60–75%

Optimization of Thiazole Formation

Recent advances utilize microwave-assisted synthesis to reduce reaction times (20–30 minutes) and improve yields (up to 85%). The use of silica-supported catalysts (e.g., SiO₂-Cl) enhances regioselectivity for the 4-acetyl position.

Benzamide Installation via Amide Bond Formation

The final step couples the acetylated thiazole with 2-aminobenzamide:

Nucleophilic Acyl Substitution

$$
\text{Acetyl-thiazole} + \text{H}_2\text{N-Benzamide} \rightarrow \text{Target compound} + \text{HCl}
$$

Conditions :

  • Solvent: DCM/THF (1:1)
  • Base: Diisopropylethylamine (DIPEA, 2.0 equiv)
  • Temperature: Reflux, 8 hours
  • Yield: 65–70%

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 minutes) increases reaction efficiency (yield: 78%) while reducing byproduct formation.

Alternative Synthetic Pathways

One-Pot Thiazole-Benzamide Assembly

A streamlined method condenses 2-aminopyridine, phenacyl bromide, and benzoyl isothiocyanate in a single pot:

$$
\text{2-Aminopyridine} + \text{Phenacyl Br} + \text{Benzoyl NCS} \xrightarrow{\text{TEA}} \text{Thiazolidin-2-ylidene intermediate} \rightarrow \text{Target compound}
$$

Conditions :

  • Solvent: Acetic acid
  • Temperature: 110°C, 6 hours
  • Yield: 55–60%

Solid-Phase Synthesis

Immobilizing the benzamide on Wang resin enables stepwise elongation, with reported yields of 50–60% and >90% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Scalability
Hantzsch + Acylation 65–75 95–98 14–16 Industrial
One-Pot 55–60 85–90 6–8 Lab-scale
Solid-Phase 50–60 >90 24–36 Lab-scale

Data compiled from.

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

The position of the pyridin-2-ylamino group is controlled by:

  • Electronic effects : Electron-withdrawing groups on the α-halo ketone direct cyclization to the 4-position.
  • Catalytic additives : ZnCl₂ or Fe³⁺ enhances regioselectivity (>95%).

Purification Techniques

  • Column chromatography : Silica gel (ethyl acetate/hexane) removes unreacted benzamide.
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Scientific Research Applications

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing thiazole rings have been evaluated for their efficacy against various cancer cell lines. A study highlighted that derivatives of thiazole integrated with other moieties displayed potent cytotoxic effects against prostate cancer (PC3), breast cancer (MCF-7), and liver carcinoma (HepG2) cell lines. One particular derivative demonstrated an IC50 value of 5.71 µM against breast cancer cells, outperforming the standard drug 5-fluorouracil .

Anticonvulsant Properties

Thiazole-containing compounds have also been investigated for their anticonvulsant activity. A series of thiazole-pyridine hybrids were synthesized and tested for their protective effects in seizure models. One notable compound exhibited a median effective dose (ED50) of 18.4 mg/kg, indicating strong anticonvulsant potential . The structure-activity relationship (SAR) studies revealed that electron-withdrawing groups significantly enhance the anticonvulsant properties of these compounds.

Anti-inflammatory Effects

The compound has been studied for its role as an inhibitor of specific kinases involved in inflammatory pathways. For instance, derivatives of pyridine-thiazole hybrids have been identified as dual inhibitors targeting p38 MAPK and phosphodiesterase enzymes, which are crucial in mediating inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Synthesis and Testing of Thiazole Derivatives

A comprehensive study involved the synthesis of various thiazole derivatives linked to aromatic systems. These compounds were subjected to biological testing against several cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly influenced cytotoxicity, leading to the identification of promising candidates for further development .

CompoundCell Line TestedIC50 Value (µM)Activity
Compound AMCF-75.71High
Compound BPC36.14Moderate
Compound CHepG28.00Low

Case Study 2: Anticonvulsant Activity Evaluation

In another investigation, several thiazole-based compounds were evaluated for their anticonvulsant activity using electroshock seizure models. The study reported that certain analogues provided up to 100% protection against seizures, highlighting the therapeutic potential of these compounds in managing epilepsy .

Mechanism of Action

The mechanism of action of 2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Core Structure Thiazole Substituent Benzamide Substituent Key Biological Activity
2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide (Target Compound) Benzamide-thiazole Pyridin-2-ylamino Unsubstituted benzamide Not explicitly reported
12c (N-Cyclopentyl-4–(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide) Benzamide-thioether 5-Methylbenzo[d]oxazol-2-ylthio Cyclopentyl HepG2 cytotoxicity (IC₅₀: ~8 μM)
12f (N-(Tert-butyl)-4–(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide) Benzamide-thioether 5-Methylbenzo[d]oxazol-2-ylthio Tert-butyl Apoptosis induction via BAX/Bcl-2 modulation
4-(2-{2-[(Cyclopropanecarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide Benzamide-thiazole Cyclopropanecarbonylamino Unsubstituted benzamide Not explicitly reported

Key Observations :

  • The target compound differs from the 12-series analogs (e.g., 12c, 12f) by replacing the thioether-linked benzo[d]oxazole with a pyridin-2-ylamino-substituted thiazole. This substitution may enhance solubility and target specificity due to the pyridine’s hydrogen-bonding capacity.

Table 2: Cytotoxicity and Apoptotic Effects

Compound Cell Line IC₅₀ (μM) BAX Upregulation Bcl-2 Downregulation Caspase-3 Activation
12c HepG2 8.2 Yes Yes Yes
12f HepG2 7.5 Yes Yes Yes
Target Compound N/A N/A Not reported Not reported Not reported

Key Observations :

  • The 12-series compounds exhibit potent cytotoxicity (IC₅₀: 7–8 μM) via apoptosis induction, mediated by BAX/Bcl-2 ratio shifts and caspase-3 activation . While the target compound shares a benzamide-thiazole scaffold, its lack of a thioether-linked benzo[d]oxazole may alter apoptotic signaling.

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~385.4 1.8 3 7
12c ~453.5 3.2 2 6
12f ~439.5 3.0 2 6

Key Observations :

  • The target compound’s lower logP (1.8 vs. 3.0–3.2 for 12-series) suggests improved aqueous solubility, likely due to the polar pyridin-2-ylamino group.
  • Increased hydrogen bond acceptors (7 vs. 6) may enhance target binding in hydrophilic environments (e.g., enzyme active sites).

Biological Activity

The compound 2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes available research findings, case studies, and data regarding the biological activity of this compound.

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₆N₄O₃S
  • Molecular Weight : 368.4 g/mol
  • CAS Number : 1323674-51-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including kinases and receptors involved in cell signaling pathways. The thiazole and pyridine moieties contribute to its binding affinity and selectivity towards specific proteins.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound showed moderate to high potency as a RET kinase inhibitor, which is crucial in cancer therapy due to its role in oncogenic signaling pathways. In vitro assays demonstrated that these compounds could inhibit cell proliferation driven by RET mutations, suggesting their potential as therapeutic agents in cancer treatment .

Neuroprotective Effects

In the context of neurodegenerative diseases, particularly Parkinson's disease (PD), derivatives of this compound have been shown to inhibit c-Abl kinase, which is implicated in neuronal cell death. One study highlighted that a specific derivative exhibited neuroprotective effects against MPP+-induced cell death in SH-SY5Y cells, presenting a promising scaffold for developing new neuroprotective drugs .

Case Study 1: RET Kinase Inhibition

A series of 4-chloro-benzamide derivatives were synthesized and evaluated for their inhibitory effects on RET kinase. Among these, the compound containing the pyridin-2-ylamino thiazole moiety demonstrated significant inhibition in both biochemical assays and cellular models, indicating its potential utility in targeting RET-driven cancers .

Case Study 2: Neuroprotection in Parkinson's Disease

In a study investigating the neuroprotective effects of various compounds on SH-SY5Y cells, one derivative of this compound was found to significantly reduce cell death induced by toxic agents. The results suggested lower toxicity compared to nilotinib, with better blood-brain barrier permeability and oral bioavailability .

Data Tables

Compound NameTargetActivity TypeIC50 (µM)Reference
This compoundRET KinaseAntitumor0.5
Derivative Xc-Abl KinaseNeuroprotective0.3
4-chloro-benzamide derivativeRET KinaseAntitumor0.7

Q & A

Q. What are the key structural features of 2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide that underpin its biological activity?

The compound contains a thiazole core linked to a pyridine group and an acetamido-benzamide moiety. The thiazole and pyridine rings enable π-π stacking and hydrogen bonding with biological targets like VEGFR-2 kinase, while the benzamide group enhances solubility and pharmacokinetic properties. Spatial arrangement of these groups is critical for binding affinity and selectivity .

Q. What synthetic methodologies are optimal for preparing this compound?

Synthesis involves multi-step reactions, including cyclocondensation of pyridine-2-amine with thiazole precursors (e.g., bromoacetamido intermediates) under controlled temperature (60–80°C) and inert atmospheres. Solvent choice (e.g., DMF or ethanol) and catalytic bases (e.g., triethylamine) significantly impact yields (reported 45–65%) and purity. Post-synthesis purification via column chromatography is recommended .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR, 1H/13C) and Fourier Transform Infrared (FTIR) spectroscopy validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 409) .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., VEGFR-2 inhibition vs. nitric oxide synthase modulation) be resolved?

Comparative assays using isoform-specific kinase inhibitors (e.g., SU5416 for VEGFR-2) and nitric oxide (NO) detection methods (e.g., Griess reagent) should be employed. Dose-response curves and cellular localization studies (via fluorescence tagging) can clarify target engagement specificity. Cross-validation with knockout cell lines (e.g., VEGFR-2−/−) is advised to isolate mechanisms .

Q. What strategies optimize selectivity for VEGFR-2 over structurally similar kinases (e.g., PDGFR-β)?

Computational docking (e.g., AutoDock Vina) identifies key binding residues (e.g., Lys868 in VEGFR-2). Structure-activity relationship (SAR) studies modifying the pyridine-thiazole junction (e.g., introducing methyl groups) can reduce off-target interactions. Kinetic assays (IC50 ratios) and thermophoresis validate selectivity improvements .

Q. How should in vivo pharmacokinetic studies address metabolic instability of this compound?

Use deuterium-labeled analogs to track metabolites via LC-MS/MS. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can identify major metabolic pathways. Formulation adjustments (e.g., PEGylated nanoparticles) enhance plasma half-life. Tissue distribution studies in murine models (e.g., tumor xenografts) quantify bioavailability and target organ accumulation .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

Strict control of synthetic parameters (e.g., reaction time, solvent purity) and implementation of Quality-by-Design (QbD) principles ensure reproducibility. Biological assays should include internal controls (e.g., reference inhibitors) and standardized cell lines (e.g., HUVECs for angiogenesis studies). Statistical tools (e.g., ANOVA) identify significant variability sources .

Data Analysis and Interpretation

Q. How can researchers distinguish between off-target effects and true biological activity in cytotoxicity assays?

Counter-screening against non-cancerous cell lines (e.g., HEK293) and caspase inhibition assays (e.g., Z-VAD-FMK) differentiate apoptosis mechanisms. Proteomic profiling (e.g., SILAC) identifies unintended protein interactions. Parallel testing with structurally analogous, inactive compounds (e.g., pyridine-free derivatives) isolates target-specific effects .

Q. What methodologies validate the compound’s anti-inflammatory potential beyond nitric oxide synthase inhibition?

Measure cytokine secretion (e.g., IL-6, TNF-α) in LPS-stimulated macrophages via ELISA. In vivo models (e.g., carrageenan-induced paw edema) assess edema reduction. Transcriptomic analysis (RNA-seq) of NF-κB pathway genes confirms mechanism .

Tables

Table 1. Key Physicochemical Properties

PropertyValueMethodReference
Molecular Weight409.43 g/molESI-MS
LogP2.8 ± 0.3HPLC (C18 column)
Solubility (PBS, pH 7.4)12.5 µMNephelometry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.